molecular formula C7H10N2S B15321894 3-(4-Methylthiazol-5-yl)prop-2-en-1-amine

3-(4-Methylthiazol-5-yl)prop-2-en-1-amine

Cat. No.: B15321894
M. Wt: 154.24 g/mol
InChI Key: YSTRUQGBZJHRAF-NSCUHMNNSA-N
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Description

3-(4-Methylthiazol-5-yl)prop-2-en-1-amine is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylthiazol-5-yl)prop-2-en-1-amine typically involves the reaction of 4-methylthiazole with appropriate reagents to introduce the prop-2-en-1-amine group. One common method involves the use of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylthiazol-5-yl)prop-2-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The thiazole ring allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

3-(4-Methylthiazol-5-yl)prop-2-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methylthiazol-5-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylthiazol-2-yl)propan-1-amine
  • 4-(2,4-Dichlorophenyl)-5-methylthiazol-2-amine
  • 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine

Uniqueness

3-(4-Methylthiazol-5-yl)prop-2-en-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

(E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-amine

InChI

InChI=1S/C7H10N2S/c1-6-7(3-2-4-8)10-5-9-6/h2-3,5H,4,8H2,1H3/b3-2+

InChI Key

YSTRUQGBZJHRAF-NSCUHMNNSA-N

Isomeric SMILES

CC1=C(SC=N1)/C=C/CN

Canonical SMILES

CC1=C(SC=N1)C=CCN

Origin of Product

United States

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